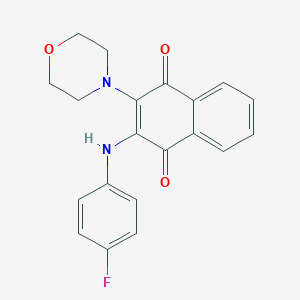
N-(1,3-dimethylbutyl)-2,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-dimethylbutyl)-2,4-dimethoxybenzamide, also known as DMDD, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMDD is a selective agonist for the sigma-1 receptor, a protein that is involved in a variety of cellular processes including calcium signaling, protein folding, and cell survival. In
Mechanism of Action
N-(1,3-dimethylbutyl)-2,4-dimethoxybenzamide is a selective agonist for the sigma-1 receptor, which is a transmembrane protein that is localized to the endoplasmic reticulum. Activation of the sigma-1 receptor by N-(1,3-dimethylbutyl)-2,4-dimethoxybenzamide leads to the modulation of calcium signaling, protein folding, and cell survival. The exact mechanism by which N-(1,3-dimethylbutyl)-2,4-dimethoxybenzamide activates the sigma-1 receptor is not fully understood, but it is thought to involve the stabilization of the receptor in a specific conformation.
Biochemical and Physiological Effects:
N-(1,3-dimethylbutyl)-2,4-dimethoxybenzamide has been shown to have a number of biochemical and physiological effects. In animal models, N-(1,3-dimethylbutyl)-2,4-dimethoxybenzamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. N-(1,3-dimethylbutyl)-2,4-dimethoxybenzamide has also been shown to increase the levels of anti-inflammatory cytokines and decrease the levels of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
N-(1,3-dimethylbutyl)-2,4-dimethoxybenzamide has several advantages for use in lab experiments. It is highly selective for the sigma-1 receptor, which allows for specific modulation of this protein without affecting other cellular processes. N-(1,3-dimethylbutyl)-2,4-dimethoxybenzamide is also relatively stable and can be stored for long periods of time without significant degradation. However, N-(1,3-dimethylbutyl)-2,4-dimethoxybenzamide has several limitations. It is a relatively new compound and its effects on human cells and tissues are not fully understood. Additionally, the yield of the synthesis process is relatively low, which can make it difficult to obtain large quantities of the compound.
Future Directions
There are several future directions for research on N-(1,3-dimethylbutyl)-2,4-dimethoxybenzamide. One area of interest is the potential therapeutic applications of N-(1,3-dimethylbutyl)-2,4-dimethoxybenzamide for neurological diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the role of the sigma-1 receptor in cancer biology, as recent studies have suggested that this protein may play a role in tumor growth and metastasis. Additionally, further studies are needed to fully understand the mechanism of action of N-(1,3-dimethylbutyl)-2,4-dimethoxybenzamide and its effects on human cells and tissues.
Synthesis Methods
N-(1,3-dimethylbutyl)-2,4-dimethoxybenzamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of reagents such as lithium diisopropylamide, methyl iodide, and sodium hydride. The final product is obtained through purification using column chromatography. The yield of the synthesis process is typically around 10-20%.
Scientific Research Applications
N-(1,3-dimethylbutyl)-2,4-dimethoxybenzamide has been extensively studied for its potential applications in scientific research. The sigma-1 receptor, which is activated by N-(1,3-dimethylbutyl)-2,4-dimethoxybenzamide, is involved in a variety of cellular processes and has been implicated in a number of diseases including Alzheimer's disease, Parkinson's disease, and depression. N-(1,3-dimethylbutyl)-2,4-dimethoxybenzamide has been shown to have neuroprotective effects in animal models of these diseases, suggesting that it may have therapeutic potential.
properties
Molecular Formula |
C15H23NO3 |
|---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
2,4-dimethoxy-N-(4-methylpentan-2-yl)benzamide |
InChI |
InChI=1S/C15H23NO3/c1-10(2)8-11(3)16-15(17)13-7-6-12(18-4)9-14(13)19-5/h6-7,9-11H,8H2,1-5H3,(H,16,17) |
InChI Key |
BOYRLWWWXLPUTO-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C)NC(=O)C1=C(C=C(C=C1)OC)OC |
Canonical SMILES |
CC(C)CC(C)NC(=O)C1=C(C=C(C=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-{[2-(1,3-benzothiazol-2-yl)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B290250.png)
![ethyl 4-{[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate](/img/structure/B290252.png)
![ethyl 4-[(4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amino]benzoate](/img/structure/B290253.png)
![N-[anilino-[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]-3-methylbenzamide](/img/structure/B290254.png)
![2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-oxo-N-phenyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B290255.png)
![1-(2,5-Dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B290257.png)
![N-[(Z)-(1,3-benzoxazol-2-ylamino){[(4-methoxyphenoxy)acetyl]amino}methylidene]-2-(4-methoxyphenoxy)acetamide](/img/structure/B290259.png)


![2-(2-Chlorophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one](/img/structure/B290270.png)
![3-{[(1E)-(3,4-dimethoxyphenyl)methylene]amino}-2-methylquinazolin-4(3H)-one](/img/structure/B290277.png)

![Methyl 3-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B290280.png)
